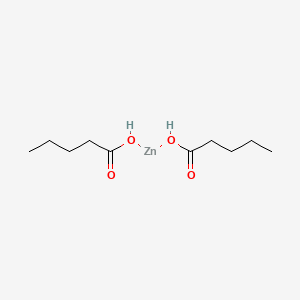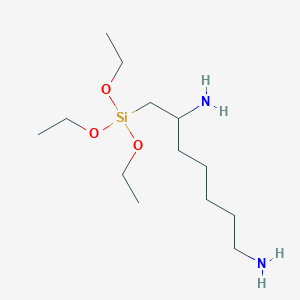![molecular formula C8H17N3O2 B13828163 N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide: is an organic compound with a molecular formula of C7H14N2O2 It is characterized by the presence of an acetamide group attached to an ethyl chain, which is further linked to an isopropylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide typically involves the reaction of isopropyl isocyanate with 2-aminoethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Isopropyl isocyanate and 2-aminoethylacetamide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Isopropyl isocyanate is slowly added to a solution of 2-aminoethylacetamide in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or carbamates.
Applications De Recherche Scientifique
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide can be compared with other similar compounds, such as:
N-{2-[(Methylcarbamoyl)amino]ethyl}acetamide: This compound has a similar structure but with a methyl group instead of an isopropyl group. The difference in the alkyl group can affect the compound’s reactivity and biological activity.
N-{2-[(Ethylcarbamoyl)amino]ethyl}acetamide: Similar to the above compound but with an ethyl group. The length and branching of the alkyl chain can influence the compound’s properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-[2-(propan-2-ylcarbamoylamino)ethyl]acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(2)11-8(13)10-5-4-9-7(3)12/h6H,4-5H2,1-3H3,(H,9,12)(H2,10,11,13) |
Clé InChI |
YJJRDXUPDMCXOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


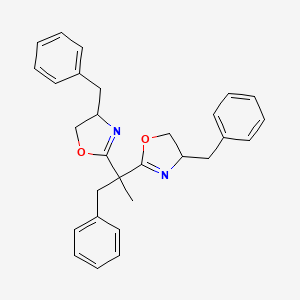

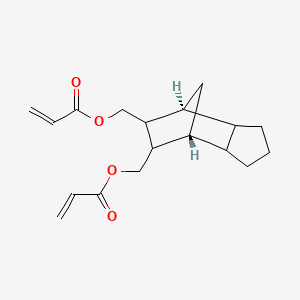
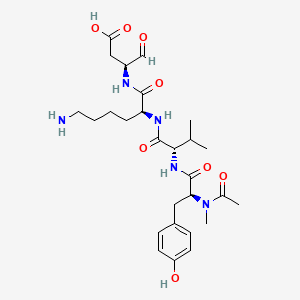
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)

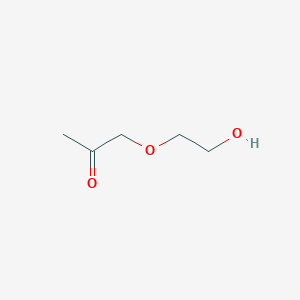
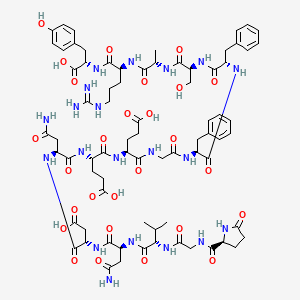

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
